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Compound of Interest

Compound Name:
5-Bromo-2-(4-

chlorophenoxy)pyrimidine

Cat. No.: B1335419 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Bromo-2-(4-chlorophenoxy)pyrimidine is a halogenated pyrimidine derivative recognized

for its role as a key intermediate in organic synthesis. Its bifunctional nature, featuring both a

brominated pyrimidine core and a chlorophenoxy moiety, makes it a valuable building block in

the construction of more complex molecules, particularly in the field of medicinal chemistry. The

strategic placement of the halogen atoms and the phenoxy group allows for selective

functionalization, providing a versatile scaffold for the development of novel compounds with

potential therapeutic applications. This guide provides a comprehensive overview of its

chemical properties, synthesis, and its applications as a precursor in pharmaceutical research.

Chemical Identity and Properties
CAS Number: 887430-82-2

Chemical Structure:
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This molecule consists of a pyrimidine ring brominated at the 5-position. A 4-chlorophenoxy

group is attached to the 2-position of the pyrimidine ring via an ether linkage.

Physicochemical Data
The quantitative properties of 5-Bromo-2-(4-chlorophenoxy)pyrimidine are summarized in

the table below, providing essential data for experimental design and characterization.

Property Value Reference

Molecular Formula C₁₀H₆BrClN₂O [1]

Molecular Weight 285.52 g/mol [1]

Exact Mass 283.9350 g/mol [1]

Boiling Point 398.6 °C at 760 mmHg [1]

Density 1.635 g/cm³ [1]

Flash Point 194.9 °C [1]

Refractive Index 1.621 [1]

XLogP3 3.7 [1]

Synthesis and Experimental Protocols
The primary synthetic route to 5-Bromo-2-(4-chlorophenoxy)pyrimidine involves a

nucleophilic aromatic substitution (SNAr) reaction. This reaction typically uses the more

reactive precursor, 5-bromo-2-chloropyrimidine, and couples it with 4-chlorophenol in the
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presence of a base. The chlorine atom at the C2 position of the pyrimidine ring is a good

leaving group, readily displaced by the phenoxide nucleophile.

General Synthesis Workflow
The logical workflow for the synthesis is outlined below. It begins with commercially available

starting materials and proceeds through a one-step nucleophilic substitution to yield the final

product.

Starting Materials

Reaction
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Caption: Synthetic workflow for 5-Bromo-2-(4-chlorophenoxy)pyrimidine.
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Detailed Experimental Protocol: Nucleophilic Aromatic
Substitution
This protocol describes a representative procedure for the synthesis of 5-Bromo-2-(4-
chlorophenoxy)pyrimidine.

Materials:

5-Bromo-2-chloropyrimidine (1.0 eq)

4-Chlorophenol (1.1 eq)

Potassium Carbonate (K₂CO₃) (1.5 eq)

N,N-Dimethylformamide (DMF) or Acetonitrile (anhydrous)

Ethyl acetate

Brine solution

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

To a solution of 4-chlorophenol (1.1 eq) in anhydrous DMF, add potassium carbonate (1.5

eq).

Stir the resulting suspension at room temperature for 20-30 minutes to form the potassium 4-

chlorophenoxide salt.

Add 5-bromo-2-chloropyrimidine (1.0 eq) to the reaction mixture.

Heat the mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by Thin

Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until

the starting material is consumed.

After completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Extract the aqueous mixture three times with ethyl acetate.

Combine the organic layers and wash sequentially with water and then brine solution to

remove residual DMF and inorganic salts.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate the solvent under reduced pressure to yield the crude product.

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water

or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure 5-
Bromo-2-(4-chlorophenoxy)pyrimidine.

Applications in Drug Discovery and Development
While 5-Bromo-2-(4-chlorophenoxy)pyrimidine is not typically an active pharmaceutical

ingredient (API) itself, it serves as a crucial intermediate in the synthesis of more complex

molecules. The pyrimidine scaffold is a common feature in a wide array of biologically active

compounds, including kinase inhibitors and receptor antagonists.

The distinct reactivity of the C-Br bond versus the C-O and C-Cl bonds on the aromatic rings

makes this compound a versatile platform for further modification. The bromine atom at the 5-

position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as

Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the

introduction of diverse aryl, alkyl, or amine substituents, enabling the rapid generation of

compound libraries for high-throughput screening in drug discovery programs.

Logical Pathway for Drug Intermediate Utilization
The diagram below illustrates the logical progression from a simple precursor to the target

intermediate, and its subsequent use in creating diverse molecular scaffolds for drug

development.
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5-Bromo-2-(4-chlorophenoxy)pyrimidine
(Target Intermediate)

 SNAr Reaction Pd-Catalyzed
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Caption: Role of the title compound as a key intermediate in synthesis.

Safety and Handling
Researchers should handle 5-Bromo-2-(4-chlorophenoxy)pyrimidine in a well-ventilated

area or a chemical fume hood.[1] Standard personal protective equipment (PPE), including

safety goggles, gloves, and a lab coat, should be worn.[1] Avoid inhalation of dust and contact

with skin and eyes.[1] For storage, the compound should be kept in a tightly sealed container in

a cool, dry place away from incompatible materials.[1]

Conclusion
5-Bromo-2-(4-chlorophenoxy)pyrimidine is a synthetically important intermediate with well-

defined physicochemical properties. Its preparation via nucleophilic aromatic substitution is a

robust and scalable process. The true value of this compound lies in its utility as a versatile

building block for medicinal chemists, enabling the synthesis of diverse and complex molecules

for drug discovery pipelines. A thorough understanding of its synthesis, reactivity, and handling

is essential for its effective application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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